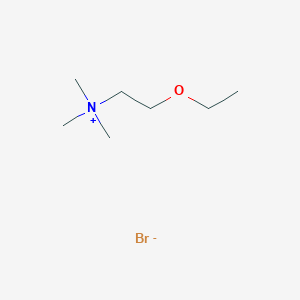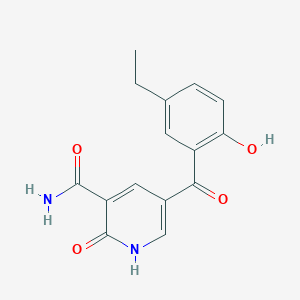![molecular formula C17H22N4OS2 B13357378 3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether is a complex organic molecule that features a triazolo-thiadiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiadiazole ring system and subsequent functionalization to introduce the ethylsulfanyl and phenyl ether groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This involves using high-yield reactions, minimizing the number of steps, and employing robust purification techniques. The preparation method is designed to be simple and easy to implement, suitable for large-scale production, and ensures the final product has good solubility and stability .
化学反応の分析
Types of Reactions
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ether group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-thiadiazole derivatives, and substituted phenyl ethers. These products can be further utilized in various applications, including drug development and materials science .
科学的研究の応用
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
作用機序
The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Triazolo-thiadiazole derivatives: Compounds with similar core structures but different substituents.
Phenyl ethers: Molecules with similar ether linkages but different aromatic groups.
Uniqueness
The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .
特性
分子式 |
C17H22N4OS2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
3-(ethylsulfanylmethyl)-6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H22N4OS2/c1-5-23-10-15-18-19-17-21(15)20-16(24-17)9-22-14-8-12(4)6-7-13(14)11(2)3/h6-8,11H,5,9-10H2,1-4H3 |
InChIキー |
ZCKUZGMNBZCFPK-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=C(C=CC(=C3)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)


![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)





![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)


